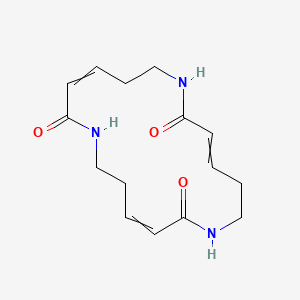
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione is a complex organic compound with the molecular formula C15H21N3O3. It is characterized by its unique triazacyclic structure, which includes three nitrogen atoms and three carbonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method includes the reaction of a triamine with a triketone under acidic or basic conditions to facilitate cyclization and formation of the triazacyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The nitrogen atoms in the triazacyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazacyclic ketones, while reduction can produce triazacyclic alcohols or amines .
Applications De Recherche Scientifique
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazacyclic structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, the compound can form stable complexes with metal ions, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7,13-Trioxacyclooctadeca-3,9,15-triene-2,8,14-trione: Similar in structure but contains oxygen atoms instead of nitrogen.
Cyclododecatriene: A simpler cyclic triene with no nitrogen atoms, used as a precursor in the production of nylon-12.
Uniqueness
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione is unique due to its triazacyclic structure, which imparts distinct chemical and biological properties. The presence of nitrogen atoms in the ring enhances its ability to form hydrogen bonds and coordinate with metal ions, making it more versatile in various applications compared to similar compounds .
Propriétés
Numéro CAS |
405510-17-0 |
|---|---|
Formule moléculaire |
C15H21N3O3 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
1,7,13-triazacyclooctadeca-3,9,15-triene-2,8,14-trione |
InChI |
InChI=1S/C15H21N3O3/c19-13-7-1-4-10-16-14(20)8-3-6-12-18-15(21)9-2-5-11-17-13/h1-3,7-9H,4-6,10-12H2,(H,16,20)(H,17,19)(H,18,21) |
Clé InChI |
YTTBNXFUXNDHKV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C=CCCNC(=O)C=CCCNC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


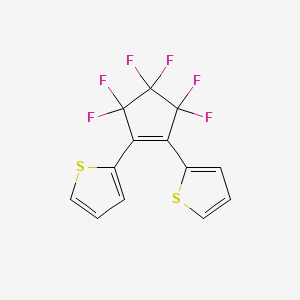
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)

![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)
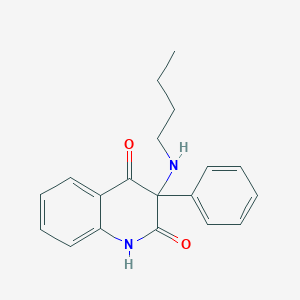
![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)
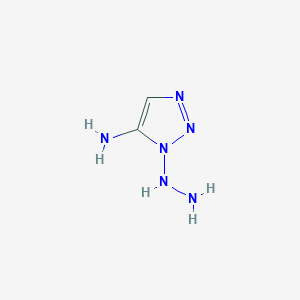
![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
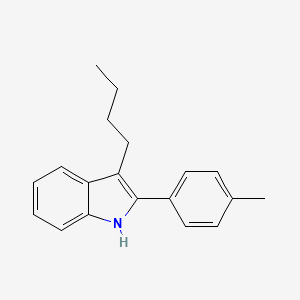
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)
